![molecular formula C10H7NO2 B11914644 [1,3]Dioxolo[4,5-f]quinoline CAS No. 234-20-8](/img/structure/B11914644.png)
[1,3]Dioxolo[4,5-f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3]二氧杂环戊烯[4,5-f]喹啉: 是一种杂环化合物,其特征在于含有喹啉和二氧杂环戊烯部分的稠合环系统。
准备方法
合成路线和反应条件: 一种常见的方法从邻氨基苯甲酸和氯丙酮开始,经过一系列反应,包括环化和重排,形成所需的化合物 。反应条件通常涉及使用强酸或强碱以及升高的温度来促进环化过程。
工业生产方法: 在工业规模上,[1,3]二氧杂环戊烯[4,5-f]喹啉的生产可以通过优化后的合成路线实现,确保高产率和高纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型:
氧化: [1,3]二氧杂环戊烯[4,5-f]喹啉可以进行氧化反应,通常使用高锰酸钾或三氧化铬等试剂,形成喹啉N-氧化物。
还原: 还原反应可以使用钯碳等加氢催化剂进行,以还原喹啉环。
取代: 亲电和亲核取代反应很常见,其中[1,3]二氧杂环戊烯[4,5-f]喹啉的卤代衍生物可以使用卤素或有机金属化合物等试剂合成。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
还原: 钯碳上的氢气,氢化铝锂。
取代: 卤素(氯、溴),有机金属试剂(格氏试剂)。
主要产品:
氧化: 喹啉N-氧化物。
还原: 还原的喹啉衍生物。
取代: 卤代[1,3]二氧杂环戊烯[4,5-f]喹啉衍生物。
科学研究应用
化学: [1,3]二氧杂环戊烯[4,5-f]喹啉衍生物用作合成更复杂有机分子的中间体。 它们作为构建块在开发具有独特电子和光物理性质的新材料方面发挥作用 。
生物学和医学: 该化合物在药物化学中显示出潜力,特别是在开发抗肿瘤和抗菌剂方面。 [1,3]二氧杂环戊烯[4,5-f]喹啉的衍生物已被评估其对各种癌细胞系的细胞毒性和对耐药细菌菌株的抗菌活性 。
工业: 在工业领域,[1,3]二氧杂环戊烯[4,5-f]喹啉用于开发染料、颜料和其他特种化学品。 其独特的结构特性使其适用于有机电子和光电器件 。
作用机制
[1,3]二氧杂环戊烯[4,5-f]喹啉的生物活性主要归因于其与参与细胞过程的 DNA 和酶相互作用的能力。 例如,某些衍生物抑制 DNA 促旋酶和拓扑异构酶,这些酶对 DNA 复制和转录至关重要 。这种抑制导致细菌细胞分裂和肿瘤细胞增殖的破坏。
相似化合物的比较
类似化合物:
喹啉: 更简单的结构,缺少二氧杂环戊烯环,广泛应用于抗疟疾药物。
异喹啉: 与喹啉相似,但环系统中氮的排列不同。
[1,3]二氧杂环戊烯[4,5-c]喹啉: 另一种二氧杂环戊烯-喹啉衍生物,具有不同的稠合模式。
独特性: [1,3]二氧杂环戊烯[4,5-f]喹啉因其二氧杂环戊烯和喹啉环的独特稠合而脱颖而出,赋予了独特的电子和空间特性。 这些特性增强了它作为药物设计和材料科学中通用支架的潜力 。
属性
CAS 编号 |
234-20-8 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
[1,3]dioxolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H7NO2/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-5H,6H2 |
InChI 键 |
CQPXNTMBZJAWOM-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


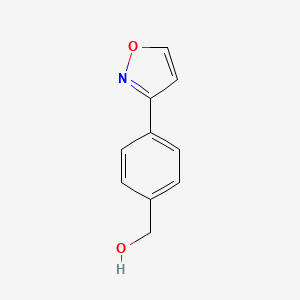

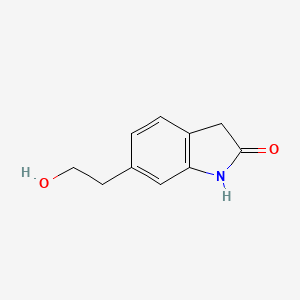
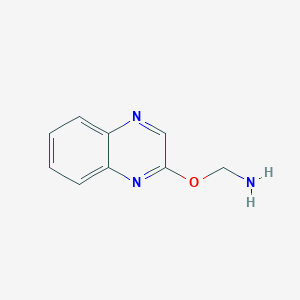
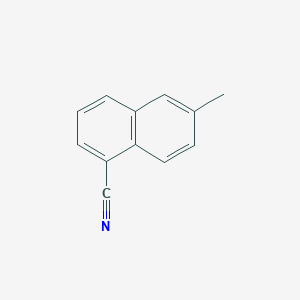
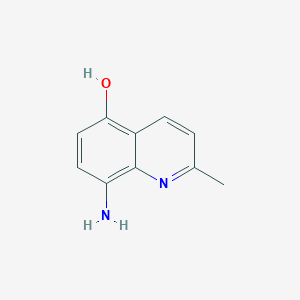


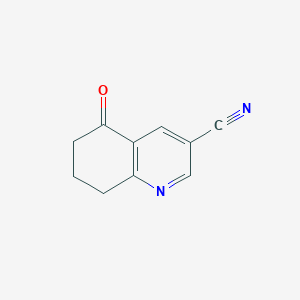

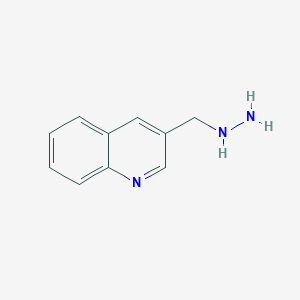
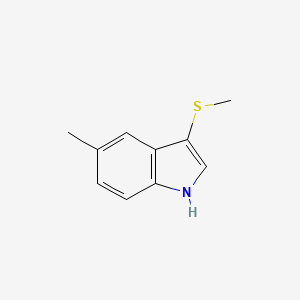
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

